molecular formula C12H15ClN2O B11960340 1-(2-Chlorophenylcarbamoyl)piperidine CAS No. 109075-56-1

1-(2-Chlorophenylcarbamoyl)piperidine

Cat. No.: B11960340
CAS No.: 109075-56-1
M. Wt: 238.71 g/mol
InChI Key: LHVUYBCZBJINTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenylcarbamoyl)piperidine is an organic compound with the molecular formula C12H15ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

The synthesis of 1-(2-Chlorophenylcarbamoyl)piperidine typically involves the reaction of 2-chlorophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Chlorophenylcarbamoyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorophenylcarbamoyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenylcarbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .

Comparison with Similar Compounds

1-(2-Chlorophenylcarbamoyl)piperidine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring containing nitrogen.

    Piperidine-4-carboxamide: A derivative with a carboxamide group at the fourth position.

    2-Chloropiperidine: A similar compound with a chlorine atom at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

109075-56-1

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-(2-chlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16)

InChI Key

LHVUYBCZBJINTH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.